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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of TMP195, a potent and

selective chemical probe for histone deacetylase 9 (HDAC9) and other class IIa HDACs. Given

the absence of a specific probe named "Hdac-IN-9" in the current scientific literature, this guide

focuses on TMP195 as a state-of-the-art tool for interrogating the biological functions of

HDAC9. This document details its selectivity profile, key experimental findings, and relevant

methodologies to facilitate its use in research and drug discovery.

Introduction to HDAC9 and the Need for Selective
Probes
Histone deacetylase 9 (HDAC9) is a member of the class IIa family of HDACs, which also

includes HDAC4, HDAC5, and HDAC7.[1] These enzymes play crucial roles in regulating gene

expression and are implicated in a variety of physiological and pathological processes,

including muscle development, immune responses, and cancer.[1] Unlike class I HDACs, class

IIa HDACs have weak intrinsic deacetylase activity and are thought to function primarily as

transcriptional repressors by recruiting other corepressor complexes. The development of

selective chemical probes for individual HDAC isoforms is critical to dissect their specific

biological roles and to validate them as therapeutic targets.[1]

TMP195: A Selective Class IIa HDAC Chemical Probe
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TMP195 is a first-in-class, selective inhibitor of class IIa HDACs, exhibiting high potency for

HDAC9.[2][3] Its selectivity is attributed to a unique trifluoromethyloxadiazole (TFMO) moiety

that interacts with the zinc ion in the active site, a feature that distinguishes it from broad-

spectrum hydroxamate-based inhibitors.[4] This selectivity allows for the specific interrogation

of class IIa HDAC functions without the confounding effects of inhibiting other HDAC classes.

Quantitative Data: Selectivity and Potency of
TMP195
The following table summarizes the inhibitory activity of TMP195 against various HDAC

isoforms, highlighting its selectivity for class IIa HDACs.

HDAC Isoform Inhibitor Activity (Ki, nM)
Activity (IC50,

nM)
Selectivity

Class IIa

HDAC4 TMP195 59[2][3] 111[4] Selective

HDAC5 TMP195 60[2][3] 106[4] Selective

HDAC7 TMP195 26[2][3] 46[4] Selective

HDAC9 TMP195 15[2][3] 9[4], 23[5]
Highly Potent &

Selective

Class I TMP195 - >10,000[4]
>100-fold

selective

Class IIb TMP195 - >10,000[4]
>100-fold

selective

Key Experimental Findings with TMP195
The following table summarizes key in vitro and in vivo experiments conducted with TMP195,

demonstrating its utility in elucidating the biological roles of class IIa HDACs, particularly in the

context of immunology and oncology.
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Experiment Type Model System Key Findings Reference

In Vitro
Human Monocyte-

Derived Macrophages

- Blocks accumulation

of CCL2 protein. -

Increases secretion of

CCL1 protein. -

Influences monocyte

responses to CSF-1

and CSF-2.

[2][3]

In Vitro
Primary Mouse

Macrophages

- Reduces pro-

inflammatory cytokine

production. - Limits

p65 phosphorylation

(NF-κB pathway).

[6]

In Vivo
Mouse Model of

Breast Cancer

- Alters the tumor

microenvironment. -

Reduces tumor

burden and pulmonary

metastases. - Induces

recruitment of

phagocytic

macrophages. -

Enhances efficacy of

chemotherapy and

immunotherapy.

[2][3]

In Vivo
ApoE-/- Mouse Model

of Atherosclerosis

- Attenuates

atherosclerotic plaque

development.

[6]

Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below

are representative protocols for key experiments involving the characterization and use of

HDAC inhibitors like TMP195.
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This protocol describes a common method to determine the in vitro potency of an inhibitor

against purified HDAC enzymes.

Reagents and Materials:

Recombinant human HDAC enzymes (HDAC1-11)

Fluorogenic HDAC substrate (e.g., Fluor de Lys®)

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

Developer solution (e.g., containing Trichostatin A and a trypsin-like protease)

TMP195 stock solution in DMSO

384-well black microplates

Procedure:

1. Prepare serial dilutions of TMP195 in assay buffer.

2. Add a fixed concentration of recombinant HDAC enzyme to each well of the microplate.

3. Add the diluted TMP195 or DMSO (vehicle control) to the wells and incubate for a pre-

determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

4. Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate.

5. Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

6. Stop the reaction and develop the fluorescent signal by adding the developer solution.

7. Incubate for an additional period (e.g., 15 minutes) at room temperature.

8. Measure the fluorescence intensity using a microplate reader (e.g., excitation 360 nm,

emission 460 nm).

9. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle

control and determine the IC50 value by fitting the data to a dose-response curve.
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This protocol outlines a method to assess the effect of TMP195 on monocyte-to-macrophage

differentiation and inflammatory cytokine secretion.

Reagents and Materials:

Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)

RPMI-1640 medium supplemented with fetal bovine serum (FBS), penicillin, and

streptomycin

Macrophage colony-stimulating factor (M-CSF) and Granulocyte-macrophage colony-

stimulating factor (GM-CSF)

Lipopolysaccharide (LPS)

TMP195 stock solution in DMSO

ELISA kits for cytokines of interest (e.g., CCL2, CCL1)

Procedure:

1. Isolate monocytes from PBMCs by adherence or magnetic cell sorting.

2. Culture the monocytes in RPMI-1640 medium containing M-CSF and GM-CSF to induce

differentiation into macrophages.

3. Treat the differentiating cells with various concentrations of TMP195 or DMSO (vehicle

control) for a specified duration (e.g., 7 days).

4. After the differentiation period, stimulate the macrophages with LPS (e.g., 100 ng/mL) for

24 hours to induce an inflammatory response.

5. Collect the cell culture supernatants.

6. Quantify the concentration of secreted cytokines (e.g., CCL2, CCL1) in the supernatants

using specific ELISA kits according to the manufacturer's instructions.

7. Analyze the data to determine the effect of TMP195 on cytokine production.
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This protocol provides a general framework for evaluating the in vivo efficacy of TMP195 in a

mouse model of atherosclerosis.

Reagents and Materials:

Apolipoprotein E-deficient (ApoE-/-) mice

High-fat diet

TMP195

Vehicle for in vivo administration (e.g., a solution of DMSO, Cremophor EL, and saline)

Anesthesia and surgical tools for tissue collection

Histology reagents (e.g., Oil Red O stain)

Procedure:

1. Acclimate ApoE-/- mice and place them on a high-fat diet to induce atherosclerotic plaque

formation.

2. Divide the mice into treatment and control groups.

3. Administer TMP195 (e.g., via intraperitoneal injection or oral gavage) or vehicle to the

respective groups at a pre-determined dose and frequency for a specified period (e.g., 8-

12 weeks).

4. Monitor the health and weight of the mice throughout the study.

5. At the end of the treatment period, euthanize the mice and perfuse the vasculature with

saline followed by a fixative.

6. Dissect the aorta and heart.

7. Perform en face analysis of the aorta by staining with Oil Red O to visualize lipid-rich

plaques.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12426511?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


8. Perform histological analysis of the aortic root by sectioning and staining with Oil Red O

and other relevant stains (e.g., for macrophages, smooth muscle cells).

9. Quantify the plaque area in both en face and cross-sectional analyses to determine the

effect of TMP195 on atherosclerosis development.

Visualizations: Signaling Pathways and
Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate a proposed

signaling pathway modulated by TMP195 and a typical experimental workflow for its

characterization.
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TMP195 Signaling Pathway in Macrophages
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Caption: Proposed signaling pathway of TMP195 in macrophages.
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Experimental Workflow for HDAC Probe Characterization
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Caption: Workflow for characterizing an HDAC chemical probe.
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Conclusion
TMP195 serves as a valuable and selective chemical probe for investigating the biological

functions of HDAC9 and other class IIa HDACs. Its demonstrated efficacy in modulating

immune cell function and impacting disease progression in preclinical models underscores the

potential of targeting this class of enzymes for therapeutic intervention. This guide provides a

foundational resource for researchers aiming to utilize TMP195 to further unravel the complex

roles of HDAC9 in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12426511?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12426511?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

